molecular formula C22H22N4O3S2 B2473938 4-ethoxy-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392300-32-2

4-ethoxy-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2473938
CAS No.: 392300-32-2
M. Wt: 454.56
InChI Key: GKLLKKZEKJDSFU-UHFFFAOYSA-N
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Description

The compound you’re asking about contains a 3,4-dihydroquinolin-1(2H)-one scaffold . This scaffold is a bioactive natural compound that has been used for plant disease management .


Synthesis Analysis

Derivatives of the 3,4-dihydroquinolin-1(2H)-one scaffold were synthesized using the Castagnoli–Cushman reaction . This reaction is a useful method for the synthesis of 3,4-dihydroquinolin-1(2H)-one derivatives .


Molecular Structure Analysis

The 3,4-dihydroquinolin-1(2H)-one scaffold is a key part of the compound’s structure . The established CoMFA and CoMSIA models in the three-dimensional quantitative structure–activity relationship (3D-QSAR) study revealed the necessity of the C4-carboxyl group and other structural requirements for activity .


Chemical Reactions Analysis

The Castagnoli–Cushman reaction was used to synthesize the 3,4-dihydroquinolin-1(2H)-one derivatives . This reaction is a key step in the synthesis of these compounds .

Mechanism of Action

The results of the physiological and biochemical analysis, the ultrastructural observation, and lipidomics analysis suggested that the mode of action of these derivatives might be the disruption of the biological membrane systems of P. recalcitrans .

Future Directions

The results of the studies would help us to better understand the mode of action and the SAR of these derivatives, and provide crucial information for further design and development of more potent 3,4-dihydroquinolin-1(2H)-one derivatives as antioomycete agents against P. recalcitrans .

Properties

IUPAC Name

N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S2/c1-2-29-17-11-9-16(10-12-17)20(28)23-21-24-25-22(31-21)30-14-19(27)26-13-5-7-15-6-3-4-8-18(15)26/h3-4,6,8-12H,2,5,7,13-14H2,1H3,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKLLKKZEKJDSFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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